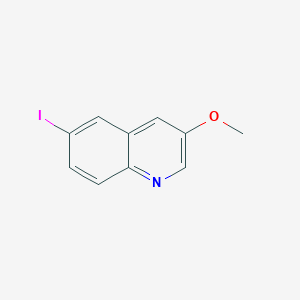![molecular formula C18H15NO3 B11841690 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid CAS No. 6638-22-8](/img/structure/B11841690.png)
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid is a chemical compound known for its unique properties and applications It is a derivative of benzoic acid, where the amino group is substituted with a 2-hydroxynaphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid typically involves the condensation of 2-hydroxynaphthaldehyde with 4-aminobenzoic acid. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as ammonium acetate can be employed to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Industry: Utilized in the development of mechanochromic luminescent materials for pressure sensing and mapping.
Mechanism of Action
The mechanism of action of 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid involves its ability to undergo aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms. These mechanisms allow the compound to exhibit unique photoluminescent properties, making it useful in various applications such as optical data storage and pressure sensing .
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-3-methyl benzoic acid
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid is unique due to its combination of a naphthalene moiety with a benzoic acid derivative, which imparts distinct photoluminescent properties. This makes it particularly valuable in applications requiring mechanochromic luminescence and pressure sensing .
Properties
CAS No. |
6638-22-8 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C18H15NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-10,19-20H,11H2,(H,21,22) |
InChI Key |
YDAPCHXTJWRWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
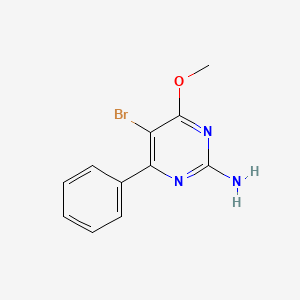
![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
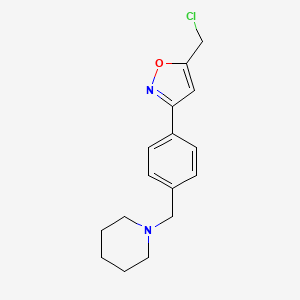
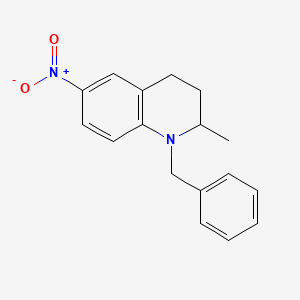
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)
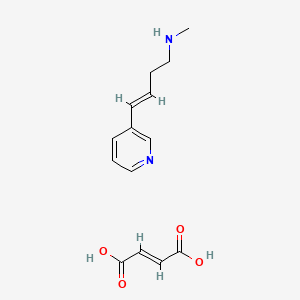

![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)
